Fenamidone-d3
Description
Significance of Deuterated Analogs in Chemical and Biological Investigations
The use of deuterated analogs, or stable isotope-labeled compounds, is a cornerstone of modern analytical chemistry and biological research. musechem.comacanthusresearch.com Their significance extends across several key areas:
Quantitative Analysis: The most common application is as internal standards for chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS). acanthusresearch.com Because a deuterated standard has nearly identical physicochemical properties to the analyte of interest, it experiences similar effects during sample preparation, extraction, and analysis. waters.com By adding a known amount of the deuterated standard to a sample, analysts can accurately quantify the target analyte by comparing the instrument's response for the two compounds, effectively correcting for sample loss, extraction inefficiencies, and matrix-induced signal suppression or enhancement. musechem.comacanthusresearch.com
Metabolic and Pharmacokinetic Studies: Deuterium (B1214612) labeling is a powerful tool for tracing the metabolic fate of molecules within a biological system. simsonpharma.comisowater.com Researchers can administer a deuterated compound and track its transformation products, providing clear insights into metabolic pathways without the need for radioactive labels. simsonpharma.comresearchgate.net
Mechanistic Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the kinetic isotope effect (KIE), allows scientists to probe reaction mechanisms. researchgate.netscispace.com If a reaction slows down upon deuterium substitution, it provides evidence that the C-H bond is broken during the slowest step of the reaction. researchgate.net
Drug Development: In pharmaceutical science, selective deuteration of a drug molecule can sometimes slow its metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. wikipedia.orginformaticsjournals.co.innih.gov
Contextualizing Fenamidone-d3 within Fungicide Science
This compound derives its importance directly from its parent compound, fenamidone (B155076). Fenamidone is a foliar fungicide belonging to the imidazolinone chemical class. wikipedia.orgrsc.org It is effective against a variety of plant diseases, particularly those caused by Oomycetes, such as downy mildew. wikipedia.orgrsc.org Its mode of action is the inhibition of the mitochondrial cytochrome-bc1 complex, also known as Complex III, in the fungal respiratory chain. wikipedia.org Specifically, it is classified as a Quinone outside Inhibitor (QoI), meaning it blocks the electron transfer at the Qo site of cytochrome b, disrupting the fungus's energy supply. wikipedia.orgquechers.eu
Given its use in agriculture on crops like grapes, potatoes, and various vegetables, regulatory bodies worldwide set maximum residue limits (MRLs) for fenamidone in food products. researchgate.netscispace.com To enforce these regulations and ensure food safety, highly accurate and sensitive analytical methods are required to detect and quantify fenamidone residues. This is the specific context where this compound becomes indispensable. As a stable isotope-labeled internal standard, it is used in the analytical methods that monitor for fenamidone, ensuring that the measurements are precise and reliable. quechers.eu The structural integrity of this compound ensures it accurately mimics the behavior of fenamidone during analysis, making it the gold standard for quantification. quechers.eu
Evolution of Research Themes Involving this compound
The research themes involving this compound are intrinsically linked to the evolution of analytical techniques for pesticide residue analysis. Early methods for pesticide detection were often laborious, required large volumes of organic solvents, and were less sensitive. ctaa.com.tn
A significant shift occurred with the development and popularization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method in the early 2000s. quechers.euspecartridge.comresearchgate.net This streamlined sample preparation approach drastically reduced the time and solvents needed for extraction and cleanup. specartridge.comspecartridge.com The rise of QuEChERS coincided with major advancements in analytical instrumentation, particularly the widespread adoption of tandem mass spectrometry (LC-MS/MS and GC-MS/MS). rsc.orgresearchgate.netekb.eg These technologies offered unprecedented sensitivity and selectivity, allowing for the detection of trace-level pesticide residues in complex matrices like food and soil. hpst.cz
This evolution created a demand for high-quality internal standards to ensure accuracy in these highly sensitive methods. The use of stable isotope-labeled standards like this compound has become a hallmark of modern, high-performance analytical workflows. waters.com Research has moved towards developing and validating multi-residue methods capable of detecting hundreds of pesticides simultaneously with very low limits of quantitation. mdpi.com In this context, the role of this compound is not just to quantify its parent compound but to do so as part of a robust, high-throughput system that ensures global food safety and environmental monitoring standards are met. quechers.eu
Data Tables
Table 1: Chemical Properties of this compound and Fenamidone
| Property | This compound | Fenamidone |
| Chemical Formula | C₁₇H₁₁D₆N₃OS musechem.com | C₁₇H₁₇N₃OS wikipedia.orgspecartridge.com |
| Molecular Weight | 317.44 g/mol musechem.comquechers.eu | ~311.40 g/mol wikipedia.orgspecartridge.comspecartridge.com |
| CAS Number | Not consistently available; 161326-34-7 (unlabeled) sigmaaldrich.com | 161326-34-7 acanthusresearch.comwikipedia.orgspecartridge.com |
| Synonyms | Fenomen-d3, RPA 407213-d3 musechem.comquechers.eu | (S)-1-Anilino-4-methyl-2-methylthio-4-phenyl-2-imidazolin-5-one specartridge.comspecartridge.com |
| Primary Application | Internal standard for quantitative analysis quechers.eu | Fungicide wikipedia.orgnih.gov |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Research Finding/Benefit |
| Food Safety | Quantitative analysis of fenamidone residues in agricultural products (e.g., fruits, vegetables). quechers.eu | Enables accurate measurement to ensure compliance with Maximum Residue Limits (MRLs). quechers.eu |
| Environmental Monitoring | Detection of fenamidone in soil and water samples. quechers.eu | Facilitates studies on the environmental fate, persistence, and degradation of the fungicide. quechers.eu |
| Analytical Method Development | Used as a reference compound in the validation of new analytical procedures, such as those using QuEChERS and LC-MS/MS. quechers.eu | Improves the accuracy, precision, and reliability of analytical methods by compensating for matrix effects and instrumental variations. quechers.eu |
Properties
Molecular Formula |
C₁₇H₁₁D₆N₃OS |
|---|---|
Molecular Weight |
317.44 |
Synonyms |
(5S)-3,5-Dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-4H-imidazol-4-one-d3; (S)-3,5-Dihydro-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-4H-imidazol-4-one-d3; Fenomen-d3; Fenomenal-d3; RPA 407213-d3; Reason-d3 |
Origin of Product |
United States |
Synthetic Chemistry and Isotopologue Development of Fenamidone D3
Isotopic Purity Assessment and Characterization of Fenamidone-d3
Following synthesis, a rigorous characterization process is essential to confirm the chemical structure, the location of the deuterium (B1214612) atoms, and the isotopic purity of this compound. This is typically achieved through a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of organic molecules and the position of isotopic labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the S-methyl protons, which is present in the unlabeled Fenamidone (B155076) spectrum, would be absent or significantly diminished. This absence provides direct evidence of successful deuteration at that position. Other proton signals from the phenyl and anilino groups should remain unchanged compared to the unlabeled standard.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to show a signal at the chemical shift corresponding to the S-methyl position, confirming the presence and location of the deuterium atoms.
¹³C NMR (Carbon NMR): In the ¹³C NMR spectrum, the carbon of the CD3 group will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1). washington.edu The chemical shift of this carbon will also be slightly different from the corresponding CH3 group in the unlabeled compound.
The table below illustrates hypothetical ¹H NMR data for Fenamidone and the expected changes for this compound.
| Functional Group | Fenamidone (Unlabeled) ¹H Chemical Shift (δ ppm) | This compound ¹H Chemical Shift (δ ppm) | Comment |
| Phenyl-H | 7.2-7.9 | 7.2-7.9 | Unchanged |
| Anilino-H | 6.4-8.2 | 6.4-8.2 | Unchanged |
| C-CH₃ | ~1.7 | ~1.7 | Unchanged |
| S-CH₃ | ~2.4 | Absent | Signal disappears upon deuteration |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. google.com
Mass spectrometry (MS) is the definitive technique for confirming the mass increase due to deuteration and for assessing isotopic purity. entegris.com When coupled with liquid chromatography (LC-MS), it is the standard method for using this compound as an internal standard. vulcanchem.com
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺ or [M]⁻) that is 3 mass units higher than that of unlabeled Fenamidone. This mass shift directly corresponds to the replacement of three hydrogen atoms (mass ~1 Da) with three deuterium atoms (mass ~2 Da).
Isotopic Distribution: High-resolution mass spectrometry (HRMS) can be used to analyze the isotopic distribution of the molecular ion cluster. This allows for the calculation of the isotopic purity by comparing the relative intensities of the d3, d2, d1, and d0 peaks. For a high-purity standard, the d3 peak should be the base peak in the cluster.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can further confirm the location of the deuterium label. By inducing fragmentation of the parent ion, analysts can observe whether the deuterium atoms are retained on specific fragments. For this compound, fragments containing the methylthio group will show the +3 mass shift, while fragments without it will not. This confirms that the label is on the S-methyl group as intended.
The table below summarizes the expected mass-to-charge ratios (m/z) for the parent compounds in a mass spectrometer.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ m/z |
| Fenamidone | C₁₇H₁₇N₃OS | 311.4 | 312.1 |
| This compound | C₁₇H₁₄D₃N₃OS | 314.4 | 315.1 |
This mass difference of 3 Da allows the deuterated standard to be distinguished from the native Fenamidone during analysis, enabling precise quantification. vulcanchem.com
Advanced Analytical Methodologies Utilizing Fenamidone D3
Development and Validation of Chromatographic-Mass Spectrometric Methods
The accurate detection and quantification of pesticide residues like fenamidone (B155076) are paramount for food safety and environmental monitoring. vulcanchem.com The development and validation of robust analytical methods are essential for regulatory compliance and research. Chromatographic techniques coupled with mass spectrometry have become the gold standard for this purpose, offering high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of fenamidone and other pesticides in various samples. nih.govresearchgate.net The method's high selectivity and sensitivity allow for the detection of trace levels of contaminants. researchgate.net In a typical LC-MS/MS workflow, samples undergo an extraction process, often using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to isolate the analytes of interest. vulcanchem.com The extract is then injected into the LC system, where fenamidone is separated from other components in the sample matrix. Following separation, the analyte is introduced into the mass spectrometer for detection and quantification.
The use of an internal standard, such as Fenamidone-d3, is crucial in LC-MS/MS analysis to ensure accuracy and precision by correcting for variations in sample preparation and instrumental response. vulcanchem.combiorxiv.org Modern LC-MS/MS methods can simultaneously analyze hundreds of pesticides in a single run, with rapid elution times. vulcanchem.com These methods often employ techniques like triggered Multiple Reaction Monitoring (tMRM) to enhance confidence in analyte identification. vulcanchem.com The validation of these methods typically includes assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision. nih.gov For instance, studies have achieved LOQs as low as 0.01 mg/kg for many analyte-matrix combinations, which is well below the maximum residue limits (MRLs) set by regulatory bodies. vulcanchem.com
A study on the dissipation of fenamidone in tomatoes utilized LC-MS/MS for residue analysis, demonstrating the technique's suitability for tracking pesticide levels in agricultural products over time. nih.gov The high sensitivity of LC-MS/MS allows for the detection of fenamidone at very low concentrations, making it an indispensable tool for food safety and environmental monitoring. biorxiv.org
Table 1: Key Parameters in a Validated LC-MS/MS Method for Fenamidone Analysis
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Limit of Quantification (LOQ) | 0.01 mg/kg | Enables detection below regulatory limits. vulcanchem.com |
| **Linearity (R²) ** | >0.99 | Ensures a proportional response across a range of concentrations. |
| Recovery | 70-120% | Indicates the efficiency of the extraction process. |
| Precision (RSD%) | <20% | Demonstrates the reproducibility of the method. |
| Internal Standard | this compound | Corrects for analytical variability. vulcanchem.com |
While LC-MS/MS is more common for fenamidone analysis due to its polarity, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for multi-residue methods that include a wide range of pesticides. nih.gov For compounds that are sufficiently volatile and thermally stable, GC-MS offers excellent separation efficiency and sensitivity.
In some comprehensive pesticide monitoring studies, both GC-MS and LC-MS/MS are used to cover a broad spectrum of analytes with different physicochemical properties. nih.gov For instance, a study on the dissipation of a fungicide mixture containing fenamidone in vegetables used both techniques to monitor the parent compounds and their transformation products. nih.gov The choice between GC-MS and LC-MS often depends on the specific properties of the target analytes and the complexity of the sample matrix. nih.gov
The use of an internal standard like this compound in GC-MS analysis serves the same purpose as in LC-MS/MS: to improve the accuracy and reliability of quantification by compensating for variations during sample workup and analysis. sigmaaldrich.cn
Table 2: Comparison of Chromatographic Techniques for Fenamidone Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Analyte Suitability | Ideal for polar, non-volatile compounds like fenamidone. nih.gov | Suitable for volatile and thermally stable compounds. |
| Sample Derivatization | Generally not required for fenamidone. | May be necessary to improve volatility and thermal stability. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a stationary phase. |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). | Electron Ionization (EI), Chemical Ionization (CI). |
| Common Application | Primary technique for fenamidone residue analysis. nih.gov | Used in broader multi-residue methods. nih.gov |
Ultra-high-performance liquid chromatography coupled to Orbitrap mass spectrometry (UHPLC-Orbitrap-MS) represents a cutting-edge approach for pesticide analysis, including fenamidone. nih.govresearchgate.net This technology combines the high-resolution separation capabilities of UHPLC with the high-resolution and accurate-mass (HRAM) measurement capabilities of the Orbitrap mass analyzer. lcms.cz
UHPLC-Orbitrap-MS is particularly valuable for the non-targeted screening of pesticides and their metabolites. lcms.cz The high mass accuracy allows for the confident identification of unknown compounds based on their elemental composition. mdpi.com In studies monitoring the degradation of pesticides in environmental samples, UHPLC-Orbitrap-MS has been instrumental in elucidating the structures of new metabolites. researchgate.net
For quantitative applications, the high sensitivity and selectivity of UHPLC-Orbitrap-MS, combined with the use of an internal standard like this compound, provide highly accurate and reliable results. lcms.cz This technique is increasingly being adopted for comprehensive pesticide residue analysis in food and environmental matrices due to its ability to detect a wide range of compounds with excellent performance. chromatographyonline.comnih.gov
Role of this compound as an Internal Standard in Quantitative Analysis
The primary and most crucial application of this compound is its use as an internal standard in quantitative analysis. vulcanchem.com An internal standard is a compound that is added in a known amount to the sample, standard, and blank at the beginning of the analysis. By comparing the response of the analyte to the response of the internal standard, many sources of error can be compensated for.
This compound is an ideal internal standard for fenamidone analysis because it is an isotopically labeled version of the analyte. This allows for the use of isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method and one of the most accurate analytical techniques available. nist.gov
In IDMS, the deuterated standard (this compound) has nearly identical chemical and physical properties to the non-labeled analyte (fenamidone). eur.nlnih.gov This means that it behaves in the same way during sample preparation, extraction, and chromatographic separation. epa.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, fenamidone and this compound are easily distinguished by their difference in mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the isotopically labeled standard, a highly accurate quantification can be achieved. annlabmed.org This method effectively corrects for variations in extraction efficiency, sample volume, and instrument response. epa.gov
One of the most significant challenges in trace analysis, particularly in complex matrices like food and environmental samples, is the "matrix effect." nih.gov Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. eurl-pesticides.eu
The use of an isotopically labeled internal standard like this compound is the most effective way to mitigate matrix effects. sigmaaldrich.cndrawellanalytical.com Because this compound co-elutes with fenamidone and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects. This allows for accurate quantification in complex samples where other calibration methods might fail. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fenamidone |
| This compound |
| Propyl benzoate |
| Acenaphthene-d10 |
| Bifenthrin-d5 |
| Clothianidin-d3 |
| Myclobutanil-d4 |
| Oxyfluorfen-d5 |
| Carbendazim-d3 |
| Malathion-d10 |
| Dichlorvos-d6 |
| Dimethoate-d6 |
| NNN-d4 |
| NNK-d4 |
| Tadalafil-d3 |
| 1,25(OH)2D3-d3 |
| 25(OH)D3-c5 |
| 24,25(OH)2D3-d6 |
| [D3]-N-acetylaspartic acid |
Methodological Advancements for Trace Level Determination
The quantification of Fenamidone at trace levels in complex matrices, such as food and environmental samples, necessitates sophisticated analytical methodologies. The use of this compound as an internal standard is a cornerstone of these advanced methods, enabling accurate and precise measurements by correcting for analytical variability. vulcanchem.com Modern techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have become the standard for providing the required sensitivity and selectivity for detecting minute residues. arxiv.org
Enhanced Extraction and Purification Protocols
Effective sample preparation is critical for removing interfering matrix components and concentrating the target analyte prior to instrumental analysis. Methodological advancements have focused on developing protocols that are quick, efficient, and reduce solvent consumption.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become the predominant sample preparation technique for pesticide residue analysis in a wide array of food products. carloerbareagents.com The inclusion of this compound at the beginning of this process allows for robust quantification by compensating for variations in extraction efficiency and matrix-induced signal suppression or enhancement. vulcanchem.com
The general QuEChERS procedure involves two main steps:
Extraction and Partitioning : A homogenized sample is first extracted with an organic solvent, typically acetonitrile (B52724). carloerbareagents.com Following this, partitioning salts, such as magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and citrate (B86180) buffers, are added. eurl-pesticides.eu This step separates the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. eurl-pesticides.eu
Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific matrix co-extractives. carloerbareagents.com Common sorbents include primary secondary amine (PSA) to remove sugars and organic acids, graphitized carbon black (GCB) for pigment removal, and C18 for nonpolar interferences. researchgate.net
Modifications to the standard QuEChERS protocol have been developed to enhance recovery for specific analyte-matrix combinations. For instance, an acidified QuEChERS (FA-QuEChERS) approach, which uses acetonitrile containing formic acid for the initial extraction, has shown improved recovery for certain acidic pesticides. eurl-pesticides.eu
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is another widely used technique for the cleanup and concentration of analytes from liquid samples. nih.gov It is particularly valuable for purifying extracts from complex matrices like soil and wastewater. ca.govkg.ac.rs The process involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). aocs.org Interfering compounds are washed away, and the analyte of interest is selectively eluted with a small volume of a different solvent. ca.gov
Automated SPE systems have been developed to improve the precision of the extraction step, reduce extraction times, and lower solvent consumption. arxiv.orgca.gov Various types of SPE sorbents are available, including polymeric reversed-phase materials that effectively extract a broad range of pesticides. nih.gov
Table 1: Overview of Advanced Extraction and Purification Protocols This table is interactive. Users can sort and filter the data based on the columns.
| Technique | Description | Typical Application | Key Advantages | Reference |
|---|---|---|---|---|
| QuEChERS | A two-step process involving solvent extraction/partitioning followed by dispersive solid-phase extraction (dSPE) cleanup. | Fruits, vegetables, and other food products. | Quick, easy to handle, low solvent use, rugged method with high recovery rates. | carloerbareagents.com |
| Acidified QuEChERS | A modification of the standard protocol using an acidified extraction solvent (e.g., with formic acid). | Analysis of acidic pesticides. | Improved recovery for specific classes of compounds. | eurl-pesticides.eu |
| Solid-Phase Extraction (SPE) | A cleanup and concentration technique where analytes are isolated from a liquid sample onto a solid sorbent. | Environmental water, soil extracts, wastewater. | High selectivity, significant concentration factor, potential for automation. | arxiv.orgnih.govca.gov |
| Pressurized Liquid Extraction (PLE) | An automated technique using elevated temperatures and pressures to extract analytes from solid samples. | Soil, sediment, and other solid environmental matrices. | Reduced extraction time and solvent volume, improved precision. | arxiv.org |
Sensitivity and Reproducibility in Residue Analysis
The primary goal of utilizing this compound in analytical methods is to enhance accuracy and reliability. vulcanchem.com The performance of these methods is evaluated based on key validation parameters, including sensitivity (limits of detection and quantification) and reproducibility (precision and recovery).
Sensitivity
Modern analytical instruments, such as triple quadrupole mass spectrometers, allow for the detection of Fenamidone at extremely low concentrations. sciex.com The sensitivity of a method is defined by its Limit of Detection (LOD), the lowest concentration that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable accuracy and precision. mdpi.com For Fenamidone, methods utilizing this compound as an internal standard consistently achieve LOQs as low as 0.01 mg/kg in various food matrices. vulcanchem.comeurl-pesticides.eumdpi.com This level of sensitivity is crucial for ensuring compliance with the maximum residue limits (MRLs) set by regulatory bodies worldwide. vulcanchem.com In some applications, such as the analysis of drinking water, method detection limits can reach the low nanogram per liter (ng/L) range. sciex.comusgs.gov
Reproducibility
Reproducibility reflects the consistency and reliability of an analytical method. It is typically assessed through recovery studies and the determination of precision, expressed as the relative standard deviation (RSD). arxiv.org
Recovery : This parameter measures the efficiency of the extraction process. Regulatory guidelines, such as the SANTE guidelines in Europe, generally require average recovery values to be within the 70% to 120% range. kg.ac.rs Studies incorporating this compound consistently demonstrate excellent recoveries across various matrices, often falling between 89% and 105%. mdpi.com
Precision : This measures the degree of agreement among repeated measurements of the same sample. It is expressed as the Relative Standard Deviation (RSD), with lower values indicating higher precision. For pesticide residue analysis, an RSD of less than 20% is generally considered acceptable. arxiv.orgthermoscientific.com Validated methods using this compound frequently report high precision, with RSD values often below 15%. mdpi.comresearchgate.net
The use of an isotope-labeled internal standard like this compound is critical for achieving this high level of reproducibility, as it effectively compensates for matrix effects and variations in instrument response. vulcanchem.comarxiv.org
Table 2: Performance Data of Analytical Methods Utilizing this compound This table is interactive. Users can sort and filter the data based on the columns.
| Parameter | Typical Value | Matrix Example | Significance | Reference |
|---|---|---|---|---|
| Limit of Detection (LOD) | 0.003 mg/kg | Fruits | Defines the lowest detectable concentration. | mdpi.com |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Various Foods, Guar Gum | Lowest concentration that can be accurately measured. | vulcanchem.comeurl-pesticides.eumdpi.com |
| Recovery | 70 - 120% | Soil, Rice | Measures the efficiency of the extraction method. | kg.ac.rsresearchgate.net |
| Precision (RSD) | < 15% | Fruits, Rice | Indicates the closeness of repeated measurements. | mdpi.comresearchgate.net |
Metabolic Fate and Biotransformation Studies of Fenamidone
Elucidation of Fenamidone (B155076) Metabolic Pathways in Biological Systems
Stable isotope labeling is a powerful technique for metabolite identification. researchgate.netnih.gov Using a deuterated version of a parent compound, such as Fenamidone-d3, allows researchers to distinguish drug-derived metabolites from endogenous molecules in complex biological matrices with high certainty using mass spectrometry. researchgate.net
In Vitro Metabolic Profiling Using this compound
In vitro metabolism studies are essential first steps in characterizing the biotransformation of a xenobiotic. These assays utilize subcellular fractions or whole cells to model the metabolic processes that occur in a whole organism. jfda-online.com For this compound, profiling would typically involve incubation with liver microsomes or hepatocytes from various species (e.g., rat, human) to identify phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic pathways. jfda-online.com
The primary advantage of using this compound is its utility as a tracer. The mass difference between the deuterated and non-deuterated compound allows for unambiguous tracking. When analyzed with high-resolution mass spectrometry (HRMS), metabolites originating from this compound will exhibit a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms they retain. This simplifies the data analysis by filtering out background noise and endogenous compounds, enabling the confident identification of even minor metabolites.
Table 1: Hypothetical In Vitro Experimental Design for this compound
| Parameter | Description |
| Test System | Pooled Human Liver Microsomes (HLMs), Rat Liver Microsomes (RLMs), Cryopreserved Hepatocytes |
| Substrate | This compound |
| Incubation | Incubation at 37°C with appropriate cofactors (e.g., NADPH for Phase I, UDPGA for glucuronidation). |
| Time Points | Multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to observe metabolite formation and parent compound depletion. |
| Analysis | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect and identify parent compound and metabolites based on accurate mass and isotopic signature. |
| Objective | To identify major and minor metabolites of this compound and characterize the primary metabolic pathways (e.g., hydroxylation, demethylation, hydrolysis). |
Identification and Characterization of Fenamidone Metabolites
Metabolism studies on non-labeled Fenamidone, often using a ¹⁴C-label for detection, have identified several key metabolites. fao.orgfao.org These studies provide a roadmap for what to expect in a study using this compound. The use of a deuterated analog serves to confirm these pathways and can help in the structural elucidation of new metabolites. Any metabolite derived from this compound will contain the deuterium label, unless the metabolic attack occurs at the site of deuteration itself. researchgate.net
The main metabolites of Fenamidone identified in studies with the non-deuterated compound include products of hydrolysis, demethylation, and hydroxylation of the phenyl rings. fao.orgresearchgate.net For example, the cleavage of the thio-methyl group and hydrolysis of the imidazolinone ring are key transformation steps. fao.org A study using this compound would aim to detect the deuterated versions of these known metabolites, confirming their origin and metabolic sequence.
Tracing Biotransformation Products using Deuterated Analogs
Deuterated analogs are exceptionally useful for tracing the fate of compounds in complex environmental systems like soil, water, and plant tissues. nih.govnih.gov The distinct mass signature of this compound allows it to be tracked through various stages of uptake, translocation, and transformation within these systems.
Pathways of Fenamidone Transformation in Microorganisms and Plants
In the environment, Fenamidone is subject to biotransformation by soil microorganisms and metabolism within plants. fao.orgfao.org Studies on non-labeled Fenamidone show that its degradation in soil is a significant route of dissipation. researchgate.net In plants such as tomatoes, metabolism involves the formation of various polar conjugates after initial phase I transformations. fao.org
Using this compound in plant and soil studies would enable precise tracking of its transformation products. frontiersin.org Researchers could apply this compound to soil or plants and, after a set period, extract and analyze the samples using LC-MS. The resulting data would clearly show the spectrum of deuterated metabolites, helping to construct a comprehensive picture of the biotransformation pathways and distinguish them from the degradation of other compounds in the environment.
Comparative Metabolic Studies with Non-Deuterated Fenamidone
A direct comparison between the metabolism of this compound and non-deuterated Fenamidone can provide deep insights into the reaction mechanisms and rate-limiting steps of its biotransformation. nih.gov This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down enzymatic reactions that involve the cleavage of that bond compared to a carbon-hydrogen (C-H) bond. researchgate.netnih.gov
In a comparative study, both Fenamidone and this compound would be incubated in parallel under identical in vitro or in vivo conditions. Several outcomes are possible:
Metabolic switching: If the primary metabolic site is blocked or slowed by deuteration, the metabolizing enzymes may act on a different site of the molecule. researchgate.netnih.gov This "metabolic switching" would result in a different ratio of metabolites between Fenamidone and this compound, revealing alternative metabolic pathways that might otherwise be minor.
Environmental Fate and Degradation Kinetics of Fenamidone
Dissipation and Persistence Studies in Environmental Compartments
Environmental Stability and Partitioning in Aquatic Environments
In aquatic environments, fenamidone (B155076) demonstrates a tendency to partition from water to sediment, where it can persist. canada.capublications.gc.ca The stability of fenamidone in water is pH-dependent. It is stable at pH 5 and 7, but undergoes hydrolysis under acidic (pH 4) and alkaline (pH 9) conditions. fao.orgfao.org The half-life for hydrolysis has been reported as 41.7 days at pH 4, 222 days at pH 5, 411 days at pH 7, and 27.6 days at pH 9. fao.org
Direct photolysis in water is a significant degradation pathway for fenamidone. federalregister.gov Studies using artificial sunlight have shown that fenamidone degrades with a half-life corresponding to approximately 5 to 5.8 days of Florida summer sunlight. fao.org
Despite its relatively low aqueous solubility, fenamidone can be introduced into aquatic systems. herts.ac.ukcanada.ca Once in the aquatic environment, it is considered to have high persistence in water, with one study reporting a dissipation half-life (DT50) of over 50 days. nih.gov In anaerobic water-sediment systems, fenamidone is highly persistent, with a half-life exceeding 1,000 days. federalregister.gov However, under aerobic conditions in water-sediment systems, the half-life is significantly shorter, ranging from 67 to 128 days. federalregister.gov The n-octanol-water partition coefficient of fenamidone suggests a limited potential for bioaccumulation in aquatic organisms. canada.capublications.gc.ca
Table 2: Hydrolytic and Photolytic Degradation of Fenamidone in Water
Identification of Environmental Transformation Products
Characterization of Major and Minor Degradates
The degradation of fenamidone in the environment leads to the formation of several transformation products. The major metabolites identified in soil under aerobic conditions are RPA 412708 and RPA 412636. fao.orgfao.org Other significant degradates include RPA 411639 and RPA 413255. fao.org In one study, acetophenone (B1666503) and RPA-411639 were identified as the main metabolites, with their concentrations reaching up to 25% of the initial fenamidone content. nih.gov
A number of other environmental transformation products have been identified, including RPA 410193, BCS-CV62706, RPA 221607, and RPA 221701. nih.gov In aquatic environments, the major hydrolysis products are RPA 410193 at pH 4, and RPA 413350 and RPA 412708 at pH 9. fao.org During photolysis in water, RPA 412708 and RPA 410193 are major metabolites. fao.org The residues of concern in water as identified by the EPA include RPA 412636, RPA 412708, RPA 411639, RPA 413255, RPA 409446, and RPA 410995. federalregister.gov
Table 3: Major Environmental Transformation Products of Fenamidone
Mechanistic Insights into Abiotic and Biotic Degradation Processes
The degradation of fenamidone in the environment occurs through both abiotic and biotic pathways. encyclopedia.pubrsc.org
Biotic Degradation: The primary route of fenamidone degradation in soil is through the action of aerobic microorganisms. fao.org A major pathway involves the loss of the N-phenyl aniline (B41778) ring to form RPA 412708. This is followed by the loss of the S-methyl group and hydrolysis to yield RPA 412636. fao.orgfao.org Another biotic pathway is the concurrent formation of 2- and 4-nitro compounds (RPA 413255 and RPA 411639) through addition to the parent molecule. fao.orgfao.org
Abiotic Degradation: Abiotic degradation of fenamidone is primarily driven by hydrolysis and photolysis. jst.go.jp Hydrolysis is significant under acidic and alkaline conditions. fao.orgfao.org At pH 4, the major hydrolysis product is RPA 410193, while at pH 9, RPA 413350 and RPA 412708 are formed. fao.org Photodegradation in water is an important abiotic process, leading to characteristic reactions such as bond scission and cyclization. jst.go.jp The major photoproducts in water are RPA 412708 and RPA 410193. fao.org Photodegradation on soil surfaces is not considered a major degradation pathway for the parent compound. fao.orgfao.org
The S-enantiomer of fenamidone is the biologically active form, and there is no evidence of enantiomerization or racemization during metabolic or physico-chemical degradation processes. fao.orgfao.org
Tracing Fenamidone and its Degradates in Environmental Matrices using Fenamidone-d3
This compound is a deuterated analog of fenamidone, where three deuterium (B1214612) atoms are incorporated into the structure. vulcanchem.com Its primary application is as an internal standard for the quantitative analysis of fenamidone in various environmental matrices, such as soil and water. vulcanchem.com The use of a labeled internal standard like this compound is crucial for accurate quantification in residue analysis, particularly in environmental monitoring and research studies investigating the persistence and degradation of fenamidone. vulcanchem.com
By incorporating this compound into analytical methods, researchers can significantly improve accuracy and reliability. vulcanchem.com This is because the deuterated standard behaves almost identically to the non-labeled fenamidone during sample preparation and analysis, allowing it to compensate for matrix effects and variations in instrument response. vulcanchem.com Advanced analytical techniques, most notably liquid chromatography coupled with mass spectrometry (LC-MS), are typically employed for the detection and quantification of fenamidone using this compound as an internal standard. vulcanchem.com Sample preparation often involves QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocols. vulcanchem.com The use of this compound helps to correct for variations in extraction efficiency, matrix-induced signal suppression or enhancement, and instrumental drift. vulcanchem.com
Table 4: Compound Names
Molecular and Biochemical Mechanisms of Fenamidone S Fungicidal Action
Inhibition of Mitochondrial Respiration at Cytochrome b Site (Complex III)herts.ac.ukregulations.govwikipedia.orgcanada.ca
The primary fungicidal mechanism of Fenamidone (B155076) is the disruption of mitochondrial respiration. canada.cabayer.co.il This process is fundamental for the production of ATP (adenosine triphosphate), the main energy currency of the cell. Fenamidone specifically targets Complex III, also known as the cytochrome bc1 complex, which is an essential component of the electron transport chain in the inner mitochondrial membrane of fungi. iastate.edunih.govresearchgate.net By inhibiting this complex, Fenamidone effectively blocks the transfer of electrons, which halts ATP synthesis and leads to the death of the fungal pathogen. iastate.eduresearchgate.net
Fenamidone belongs to the Quinone outside Inhibitor (QoI) class of fungicides. herts.ac.ukwikipedia.orgwikipedia.org This classification is based on its specific binding site within Complex III. The cytochrome bc1 complex has two distinct binding sites for quinone/quinol molecules: the quinol oxidation (Qo) site, located on the outer side (intermembrane space side) of the inner mitochondrial membrane, and the quinone reduction (Qi) site on the inner (matrix) side. researchgate.netmdpi.com
Fenamidone, like other QoI fungicides, acts exclusively at the Qo site. iastate.eduresearchgate.netfrac.info It binds to this site on the cytochrome b subunit of Complex III, thereby preventing the oxidation of ubiquinol. researchgate.netmdpi.com This blockage obstructs the electron flow to cytochrome c1 and subsequently to the rest of the respiratory chain, leading to a complete shutdown of mitochondrial energy production. iastate.eduresearchgate.net The specificity for the Qo site is a defining characteristic of this group of fungicides and is the basis for their cross-resistance patterns. frac.infonzpps.org
The QoI class (FRAC Group 11) is a diverse group of fungicides that includes several chemical families. regulations.govwikipedia.org While they all share the same target site, there are structural differences and variations in their biological activity spectrum. Fenamidone is a member of the imidazolinone chemical group, which distinguishes it chemically from other major QoI families like the strobilurins (e.g., Azoxystrobin, Pyraclostrobin, Trifloxystrobin) and others like Famoxadone. wikipedia.orgcanada.caiastate.eduresearchgate.net
Despite these chemical differences, all members of the QoI group are cross-resistant with each other because they target the same Qo site. wikipedia.orgfrac.infonzpps.org A mutation in the fungal cytochrome b gene, such as the common G143A substitution, can confer resistance to Fenamidone as well as to strobilurins and other QoIs. researchgate.net
Table 1: Comparison of Selected QoI Fungicides
| Feature | Fenamidone | Azoxystrobin | Pyraclostrobin | Famoxadone |
| Chemical Group | Imidazolinone canada.cascribd.com | Strobilurin (Methoxy-acrylate) wikipedia.orgfrac.info | Strobilurin (Methoxy-carbamate) wikipedia.orgnih.gov | Oxazolidine-dione wikipedia.orgfrac.info |
| Mode of Action | Respiration inhibitor at Qo site of Complex III herts.ac.ukiastate.edu | Respiration inhibitor at Qo site of Complex III researchgate.netresearchgate.net | Respiration inhibitor at Qo site of Complex III researchgate.netnih.gov | Respiration inhibitor at Qo site of Complex III wikipedia.orgiastate.edu |
| FRAC Group | 11 regulations.gov | 11 frac.info | 11 frac.info | 11 frac.info |
| Cross-Resistance | High cross-resistance with other Group 11 fungicides frac.infonzpps.org | High cross-resistance with other Group 11 fungicides frac.infonzpps.org | High cross-resistance with other Group 11 fungicides researchgate.netnzpps.org | High cross-resistance with other Group 11 fungicides frac.infonzpps.org |
Effects on Fungal Life Cycle Stages
Fenamidone's inhibitory action is not limited to a single point in the pathogen's life; it is effective against multiple stages of fungal development, particularly in Oomycetes like Plasmopara viticola (downy mildew) and Phytophthora infestans (late blight). herts.ac.ukwikipedia.orgbayer.co.il This multi-stage activity contributes to its high efficacy as a preventative fungicide. bayer.co.iliastate.edu
A key aspect of Fenamidone's effectiveness is its potent inhibition of zoospore liberation. bayer.co.il Zoospores are motile, flagellated spores produced by many Oomycete pathogens that can swim in water films on plant surfaces to find new infection sites. By preventing the release of these zoospores from sporangia, Fenamidone significantly curtails the pathogen's ability to spread and initiate new infections, providing robust preventative control. bayer.co.il
In addition to affecting zoospore release, Fenamidone demonstrates high activity against the direct germination of both cysts and sporangia. bayer.co.il When a zoospore reaches a suitable site, it encysts (loses its flagella and forms a cell wall) and then germinates by producing a germ tube that penetrates the host tissue. Fenamidone disrupts this critical germination step. bayer.co.il It is also effective against the direct germination of sporangia, which can occur under certain environmental conditions. dokumen.pub This inhibition of early mycelial growth is a crucial component of its protective fungicidal action. iastate.edu
Mechanisms of Acquired Fungal Resistance to Fenamidone
Genetic Basis of Resistance Development
The emergence of resistance is primarily rooted in genetic alterations within the fungal pathogen's genome. These mutations reduce the sensitivity of the target site to the fungicide, rendering it less effective.
Target Site Mutations (e.g., G143A in Cytochrome b Gene)
The most significant mechanism conferring high-level resistance to Fenamidone (B155076) and other QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene (cyt b). researchgate.netnih.gov This gene encodes the protein that is the direct target of the fungicide.
The most prevalent and impactful mutation is the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143, commonly referred to as the G143A mutation. frac.inforesearchgate.netapsnet.org This amino acid change dramatically reduces the binding affinity of QoI fungicides, including Fenamidone, to the Qo site of the cytochrome b protein. semanticscholar.org The presence of the G143A mutation has been documented in numerous fungal species and is directly correlated with a significant loss of fungicide efficacy in the field. apsnet.orgapsnet.org In some pathogens, the nucleotide sequence for the sensitive wild-type (Glycine) is GGT or GGA, which changes to GCT or GCA in resistant mutants (Alanine). apsnet.org
Another mutation, though less common and conferring a lower level of resistance, is the substitution of phenylalanine (F) with leucine (B10760876) (L) at position 129 (F129L). frac.inforesearchgate.net While isolates with the F129L mutation show reduced sensitivity, they can often still be controlled under certain conditions, whereas isolates with the G143A mutation are typically not well controlled at standard field rates. researchgate.net
Table 1: Key Mutations in the Cytochrome b Gene Conferring QoI Fungicide Resistance This table is interactive. Click on the headers to sort.
| Mutation | Amino Acid Change | Level of Resistance | Impact on Fungicide Efficacy |
|---|---|---|---|
| G143A | Glycine to Alanine | High | Significant loss of control apsnet.orgresearchgate.net |
| F129L | Phenylalanine to Leucine | Low to Moderate | Reduced sensitivity, but control may still be possible apsnet.orgresearchgate.net |
| G137R | Glycine to Arginine | Low | Minor impact on field efficacy frac.info |
Role of Specific Fungal Pathogens in Resistance Emergence
Resistance to QoI fungicides has been observed across a wide range of economically important plant pathogens. The high selection pressure exerted by these fungicides has driven the emergence of resistant populations in various cropping systems. okstate.edu
Plasmopara viticola (Grape Downy Mildew): Resistance in this pathogen, linked to the G143A mutation, was reported shortly after the introduction of QoI fungicides. frac.infocabidigitallibrary.org
Corynespora cassiicola (Target Spot of Tomato, Leaf Spot of Cucumber): Widespread resistance due to the G143A mutation has been identified in populations of this fungus, leading to control failures. apsnet.orgapsnet.org
Pyrenophora teres and P. tritici-repentis (Net Blotch and Tan Spot of Cereals): Research has identified both the F129L and G143A mutations in these pathogens. Interestingly, the structure of the cyt b gene in P. teres includes an intron directly after the codon for amino acid 143, which is hypothesized to make the G143A mutation lethal in this species, explaining its absence in tested populations. researchgate.net
Blumeria graminis (Powdery Mildew of Cereals): Resistance to QoI fungicides was reported in Europe soon after their commercialization, demonstrating the high-risk nature of this pathogen for developing resistance. nih.govmdpi.com
Botrytis cinerea (Grey Mould): This versatile pathogen has also developed resistance to QoI fungicides, with the G143A mutation weakening the binding affinity of the fungicide to its target site. semanticscholar.org
Biochemical and Physiological Adaptations in Resistant Strains
Fungal resistance involves more than just genetic mutations; it also encompasses the downstream biochemical and physiological consequences of these changes.
Alterations in Energy Transmission Pathways
The primary mode of action of Fenamidone is the disruption of the mitochondrial electron transport chain, which is the core of cellular energy (ATP) production. gowanco.comresearchgate.net The G143A mutation in the cytochrome b protein prevents the fungicide from binding effectively, thereby allowing the electron transport chain to continue functioning even in the presence of the fungicide. This allows the resistant fungal cell to maintain its energy supply and survive. researchgate.net
Cross-Resistance Patterns with Other Fungicide Classes
An important characteristic of target-site resistance is the pattern of cross-resistance it confers.
Within FRAC Group 11: Fungi that have developed resistance to Fenamidone via the G143A mutation exhibit cross-resistance to virtually all other QoI fungicides in FRAC Group 11. frac.infocabidigitallibrary.org This includes strobilurins (e.g., Azoxystrobin, Pyraclostrobin, Trifloxystrobin) and other chemical families within the group like the oxazolidinedione, famoxadone. cabidigitallibrary.orgfrac.inforesearchgate.net This is because they all share a very similar target site and mode of action. frac.info
Between Different FRAC Groups: Crucially, there is no cross-resistance between Fenamidone (Group 11) and fungicides with different modes of action. gowanco.com This includes fungicides from major classes such as:
Demethylation inhibitors (DMIs - FRAC Group 3)
Benzimidazoles (MBCs - FRAC Group 1)
Dicarboximides (FRAC Group 2)
Anilinopyrimidines (APs - FRAC Group 9) gowanco.comcabidigitallibrary.org
This lack of cross-resistance is the cornerstone of effective fungicide resistance management strategies, which rely on the rotation or mixture of fungicides with different modes of action.
Table 2: Cross-Resistance Profile of Fenamidone-Resistant Fungi
| Fungicide Class | FRAC Group | Example Compound | Cross-Resistance with Fenamidone |
|---|---|---|---|
| Quinone outside Inhibitors (QoIs) | 11 | Azoxystrobin | Yes frac.infocabidigitallibrary.org |
| Quinone outside Inhibitors (QoIs) | 11 | Famoxadone | Yes cabidigitallibrary.orgresearchgate.net |
| Demethylation Inhibitors (DMIs) | 3 | Tebuconazole | No gowanco.com |
| Benzimidazoles (MBCs) | 1 | Carbendazim | No gowanco.com |
Research on Fitness Costs Associated with Resistance
Research into the fitness costs associated with QoI resistance has yielded varied results depending on the pathogen and specific mutation. A study on Pythium aphanidermatum isolates with dual resistance to mefenoxam and fenamidone (conferred by the G143A mutation) found that these resistant isolates had reduced mycelial growth rates at higher temperatures and produced fewer oospores compared to sensitive isolates. researchgate.net This suggests a potential fitness penalty that could make the doubly resistant strains less competitive under certain environmental conditions. researchgate.net
However, in other cases, fitness costs may be minimal or absent. reading.ac.uk If there is no significant fitness cost, resistant strains can persist in the population even when the fungicide is not being used, making it much more difficult to manage resistance. reading.ac.uk Conversely, if a significant fitness cost exists, withdrawing the fungicide from use can lead to a decrease in the frequency of resistant individuals in the population, as they are outcompeted by their more "fit" sensitive counterparts. reading.ac.uk The presence or absence of a fitness cost is a critical factor in determining the long-term sustainability of a fungicide and designing effective anti-resistance strategies. mdpi.com
Competitive Fitness of Resistant Phenotypes
The persistence and spread of resistant fungal strains within a population are heavily dependent on their competitive fitness in the absence of the fungicide. Fitness refers to the survival and reproductive success of an individual or strain and can be measured by various life-history traits, including mycelial growth rate, sporulation, and pathogenicity. reading.ac.ukusda.govapsnet.org If a resistance mutation imposes a significant "fitness cost," the resistant strains will be less competitive than their susceptible counterparts and will likely decline in frequency when the selection pressure (i.e., the fungicide) is removed. apsnet.orgreading.ac.ukresearchgate.net
Research on the fitness of fenamidone-resistant fungi has yielded varied results, suggesting that fitness costs can be species-specific. apsnet.org
Evidence of Fitness Cost: A study on Pythium aphanidermatum, a pathogen causing root rot in greenhouse crops, investigated the fitness of isolates with dual resistance to mefenoxam and fenamidone. apsnet.orgapsnet.org The fenamidone resistance was linked to the G143A mutation. apsnet.orgapsnet.org The research revealed that isolates resistant to both fungicides exhibited reduced mycelial growth at 30°C and produced significantly fewer oospores (thick-walled survival spores) compared to isolates that were sensitive to one or both fungicides. apsnet.orgapsnet.org This suggests a fitness penalty associated with the dual resistance phenotype under these specific laboratory conditions. apsnet.org The aggressiveness of the isolates on poinsettia plants varied, and the fungicide resistance phenotype was not a reliable predictor of how aggressive the pathogen was. apsnet.orgapsnet.org
Lack of Significant Fitness Penalty: In contrast, for many other plant pathogens, the G143A mutation, which confers resistance to QoI fungicides like fenamidone, is often considered to have no significant fitness penalty. apsnet.orgbasf.co.uk This means that resistant pathogens are just as vigorous and capable of causing disease as their susceptible counterparts, even when the fungicide is not being used. basf.co.uk The absence of a fitness cost allows resistant populations to persist at high frequencies in the environment, making reintroduction of the fungicide ineffective. apsnet.org For example, studies on Erysiphe necator, the fungus causing powdery mildew in grapes, have shown that QoI-resistant populations can persist for years even without the application of QoI fungicides. apsnet.org
Interactive Data Table: Mycelial Growth of Pythium aphanidermatum Isolates This table shows the effect of temperature on the average daily mycelial growth of P. aphanidermatum isolates with different fungicide sensitivity profiles. Note the reduced growth for the dually resistant (MefR, FenR) isolates specifically at 30°C. apsnet.org
| Fungicide Phenotype | Mycelial Growth at 20°C (mm/day) | Mycelial Growth at 25°C (mm/day) | Mycelial Growth at 30°C (mm/day) |
| MefS, FenS (Sensitive) | 20.3 | 28.5 | 29.5 |
| MefR, FenS (Resistant to Mefenoxam) | 20.1 | 28.0 | 29.0 |
| MefS, FenR (Resistant to Fenamidone) | 20.5 | 28.8 | 29.8 |
| MefR, FenR (Resistant to both) | 19.8 | 27.5 | 26.5 |
Data adapted from a study on P. aphanidermatum. apsnet.org
Interactive Data Table: Oospore Production in Pythium aphanidermatum This table illustrates the differences in oospore production among P. aphanidermatum isolates. Isolates sensitive to both fungicides produced the highest number of oospores. apsnet.org
| Fungicide Phenotype | Mean Oospores per Plate (No.) |
| MefS, FenS (Sensitive) | 1,500 |
| MefR, FenS (Resistant to Mefenoxam) | 1,100 |
| MefS, FenR (Resistant to Fenamidone) | 900 |
| MefR, FenR (Resistant to both) | 750 |
Data adapted from a study on P. aphanidermatum. apsnet.org
Implications for Resistance Management Strategies
Understanding the competitive fitness of resistant phenotypes is critical for designing effective and sustainable resistance management strategies. reading.ac.ukreading.ac.ukresearchgate.net
If resistant strains have a significant fitness cost, strategies that reduce the selection pressure can allow susceptible strains to outcompete and replace them over time. reading.ac.ukmdpi.com However, when there is no discernible fitness penalty, as is often the case with the G143A mutation, resistance becomes a more persistent problem. apsnet.orgbasf.co.uk In this scenario, management must focus on preventing the initial selection and spread of resistant strains.
The Fungicide Resistance Action Committee (FRAC) provides key strategies for managing resistance to Group 11 fungicides like fenamidone: westernipm.orgfrac.info
Mixtures: Whenever possible, QoI fungicides should be applied in mixtures with fungicides that have a different mode of action. frac.info Each component of the mixture should be used at a rate that provides effective disease control on its own. frac.info This makes it less likely that a fungus will simultaneously develop resistance to both fungicides. Combining fenamidone with a multi-site contact fungicide like mancozeb (B1675947) is a common practice. agroshopy.com
Alternation: Spray programs should alternate between fungicides with different FRAC group numbers. westernipm.orgepa.gov It is recommended not to make more than one application of a Group 11 fungicide before switching to a product with a different mode of action. epa.gov
Limiting Applications: The total number of applications of Group 11 fungicides should be limited per season, often to no more than two or three, to minimize selection pressure. frac.info
Preventative Use: QoI fungicides are most effective when used preventatively or in the very early stages of disease development. westernipm.orgfrac.info They are less effective against established infections, and curative use increases the selection pressure for resistance. westernipm.org
Integrated Pest Management (IPM): Fungicide use should be part of a broader IPM program that includes non-chemical control methods such as using disease-resistant crop varieties, crop rotation, and managing environmental conditions to make them less favorable for disease. westernipm.orgepa.gov
The presence or absence of a fitness cost directly influences the long-term viability of these strategies. Without a fitness cost, the resistant population will not decline, making tactics like alternation and limiting applications crucial to delay the buildup of resistance to a point where the fungicide becomes ineffective. reading.ac.ukresearchgate.net
Future Directions in Fenamidone D3 Research
Advanced Isotope Tracer Studies for Complex Biological and Environmental Systems
The primary advantage of Fenamidone-d3 lies in its utility as a stable isotope tracer. The deuterium (B1214612) atoms provide a distinct mass signature, allowing researchers to differentiate the applied compound from its naturally occurring, non-deuterated counterpart and its various transformation products. vulcanchem.com This capability is crucial for conducting sophisticated tracer studies in intricate biological and environmental matrices.
Future research can leverage this compound to precisely track the environmental fate and metabolic pathways of fenamidone (B155076). vulcanchem.com In environmental systems, tracer studies can elucidate degradation rates and pathways in soil and aquatic environments, the potential for leaching into groundwater, and uptake by non-target organisms. By using deuterated analogs, scientists can confidently distinguish the parent compound from its metabolites during analysis. vulcanchem.com
In biological systems, this compound is an invaluable tool for metabolic studies. vulcanchem.com Research has shown that fenamidone is extensively metabolized in organisms, leading to numerous radioactive species in excretion studies. who.int Using this compound in conjunction with high-resolution mass spectrometry would enable the precise identification and quantification of these metabolites. This allows for a more detailed construction of metabolic pathways and an understanding of the biotransformation processes within target and non-target organisms. vulcanchem.com Such studies are fundamental for assessing exposure and understanding the compound's mode of action.
| Research Area | Application of this compound Tracer Study | Potential Insights |
| Environmental Fate | Tracking degradation in soil and water microcosms | - Accurate half-life determination- Identification of biotic and abiotic degradation products- Assessment of mobility and sorption behavior |
| Metabolic Profiling | In vivo and in vitro studies in plants and animals | - Elucidation of complete metabolic pathways vulcanchem.comwho.int- Identification of novel or previously unquantifiable metabolites- Understanding species-specific metabolic differences |
| Bioaccumulation | Exposure studies in aquatic and terrestrial organisms | - Quantification of uptake and depuration rates- Determination of bioconcentration factors (BCF) researchgate.net- Assessment of trophic transfer in food webs |
Integration of Omics Technologies with Deuterated Analog Tracing
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research by providing a global view of molecular changes within a system. f1000research.comhumanspecificresearch.org Integrating this compound tracing with these high-throughput technologies represents a significant leap forward in understanding the fungicide's comprehensive biological impact.
By exposing a model organism or cell culture to this compound, researchers can simultaneously track the compound's metabolic fate and measure the resulting changes at multiple molecular levels. f1000research.com For instance, transcriptomics (via RNA-seq) can reveal which gene expression pathways are perturbed by the compound's presence. nih.gov Proteomics can identify changes in protein abundance, providing insights into the cellular response to the fungicide. frontlinegenomics.com Metabolomics, the large-scale study of metabolites, can map the downstream biochemical consequences of these changes. humanspecificresearch.org
This multi-omics approach provides a holistic picture, connecting the presence of the xenobiotic to its mode of action and any off-target effects. frontlinegenomics.commdpi.com It can help to build comprehensive regulatory and metabolic network models, offering a systems-level understanding of how organisms respond to Fenamidone exposure. f1000research.com
| Omics Technology | Integration with this compound Tracing | Research Goal |
| Transcriptomics | Correlate tissue concentrations of this compound and its metabolites with genome-wide gene expression changes. | Identify gene networks and signaling pathways affected by the fungicide, such as stress response or metabolic adaptation. nih.gov |
| Proteomics | Quantify changes in the proteome in response to quantified internal exposure to this compound. | Pinpoint protein targets, understand post-translational modifications, and elucidate mechanisms of action or toxicity. frontlinegenomics.com |
| Metabolomics | Use this compound to distinguish fungicide metabolites from the endogenous metabolome while profiling global metabolic shifts. | Map alterations in biochemical pathways and identify biomarkers of exposure or effect. humanspecificresearch.orgbiorxiv.org |
Computational Modeling and Prediction of this compound Behavior
Computational modeling and in silico methods are increasingly used to predict the environmental fate, toxicological effects, and binding interactions of chemical compounds, saving time and resources compared to traditional screening. whiterose.ac.ukmdpi.com Future research on this compound can significantly benefit from and contribute to these computational approaches.
Studies have already utilized molecular docking simulations to investigate the interaction of fenamidone with its target, the cytochrome bc1 complex. mdpi.comnih.gov Future computational work could build on this by developing more sophisticated models. Quantitative Structure-Activity Relationship (QSAR) models can be refined using data from this compound studies to better predict the activity of related compounds.
Furthermore, the isotopic labeling of this compound presents a unique opportunity to study kinetic isotope effects (KIEs) in degradation and metabolic reactions. By computationally modeling these reactions, researchers can predict how the substitution of hydrogen with deuterium will affect reaction rates. These predictions, when validated by experimental data from this compound tracer studies, can provide deep insights into reaction mechanisms. This knowledge is crucial for creating more accurate models of environmental persistence and metabolic clearance.
| Modeling Approach | Application to this compound | Predicted Outcome |
| Molecular Docking | Simulate the binding of this compound to its target enzyme (cytochrome bc1) and metabolic enzymes. nih.gov | Understand binding affinity and the structural basis for its fungicidal activity and metabolism. mdpi.comresearchgate.net |
| Environmental Fate Modeling | Incorporate experimentally derived degradation kinetics from this compound studies into models like PEARL or MACRO. enviresearch.com | Improve the accuracy of predictions for environmental concentrations in soil and water. |
| Kinetic Modeling | Develop dynamic models of metabolic pathways using time-course data from this compound tracer experiments. frontiersin.org | Quantify the flux through different metabolic routes and identify rate-limiting steps. |
Development of Novel Analytical Probes based on this compound Structure
The unique properties of this compound make it not only a tracer but also a foundational tool for the development of novel analytical probes and methods. vulcanchem.com The precise mass difference imparted by the deuterium atoms serves as a highly specific probe for detection by mass spectrometry. vulcanchem.com
Future research could focus on leveraging the this compound structure to create a new generation of analytical tools. For instance, this compound can be used as a perfect internal standard in quantitative analytical methods for fenamidone, improving the accuracy and precision of residue analysis in complex matrices like food and environmental samples. researchgate.net
Beyond its use as an internal standard, the core structure of fenamidone could be chemically modified to create probes for different analytical platforms. While this compound itself is not fluorescent, its structure could be derivatized with a fluorophore. The deuterated backbone would still allow for mass-based tracking, while the fluorescent tag would enable visualization in cellular and tissue imaging studies, providing spatial information on its distribution that complements the quantitative data from mass spectrometry. This dual-function probe would be a powerful asset for investigating the compound's behavior at a subcellular level.
Q & A
Q. How to address discrepancies between theoretical and observed deuterium enrichment levels in Fenamidone-d³?
- Answer : Calculate theoretical enrichment using stoichiometric models and compare with empirical data (e.g., isotopic ratio MS). Investigate side reactions (e.g., proton exchange) via kinetic isotope effect (KIE) studies. Use computational chemistry (DFT) to predict exchange-prone sites and redesign synthetic pathways .
Q. What are the reporting standards for isotopic data in Fenamidone-d³ research publications?
- Answer : Report deuterium content as a percentage (±0.1% precision) and specify analytical methods (e.g., NMR integration vs. MS). Disclose batch-to-batch variability and storage conditions. Follow IUPAC guidelines for isotopic labeling nomenclature. Use SI units and avoid undefined abbreviations (e.g., "d³" must be defined as three deuterium atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
